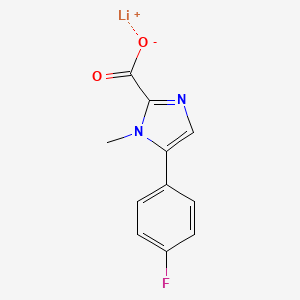
lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate is a chemical compound that has garnered interest in various fields of research due to its unique structural properties and potential applications. This compound features a lithium ion coordinated with a 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate moiety, which imparts distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate typically involves the reaction of 4-fluoroaniline with methyl isocyanate to form 4-fluorophenyl isocyanate. This intermediate is then reacted with 1-methylimidazole-2-carboxylic acid under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the carboxylate group.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxypentanoate
- Lithium(1+) ion (5S)-5-(4-fluorophenyl)-5-hydroxyhexanoate
Uniqueness
Lithium(1+) 5-(4-fluorophenyl)-1-methyl-1H-imidazole-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its imidazole ring and fluorophenyl group differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Propiedades
Fórmula molecular |
C11H8FLiN2O2 |
|---|---|
Peso molecular |
226.2 g/mol |
Nombre IUPAC |
lithium;5-(4-fluorophenyl)-1-methylimidazole-2-carboxylate |
InChI |
InChI=1S/C11H9FN2O2.Li/c1-14-9(6-13-10(14)11(15)16)7-2-4-8(12)5-3-7;/h2-6H,1H3,(H,15,16);/q;+1/p-1 |
Clave InChI |
HPASYMCIWHHPLL-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CN1C(=CN=C1C(=O)[O-])C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13475358.png)

![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)



![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)
![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)




